Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of antimicrobial agents, particularly fluoroquinolone derivatives such as ciprofloxacin . Its structure features a quinoline core substituted with a chlorine atom at position 5, an ester group at position 3, and a ketone at position 2. This scaffold is critical for biological activity, as modifications to these positions can significantly alter pharmacological properties and target specificity.
Properties
IUPAC Name |
ethyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)7-6-14-9-5-3-4-8(13)10(9)11(7)15/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVLAELLXHZNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575805 | |
| Record name | Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-09-5 | |
| Record name | Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 5-Chloroanthranilic Acid
The synthesis begins with 5-chloroanthranilic acid (1), which undergoes condensation with ethyl acetoacetate (2) in a high-boiling solvent such as diphenyl ether. This step forms the enamine intermediate (3) through a nucleophilic acyl substitution mechanism. Optimal temperatures range from 120–140°C, with yields exceeding 85% under anhydrous conditions.
Cyclization to Form the Quinoline Core
The enamine intermediate is cyclized using a strong base, typically sodium methoxide (NaOMe), in methanol. This step induces intramolecular cyclization, yielding the 4-oxo-1,4-dihydroquinoline skeleton (4). Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 4–6 hours at reflux.
Esterification and Purification
The crude product is esterified using ethyl chloroformate in the presence of triethylamine (Et₃N), producing the target ethyl ester (5). Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity. Overall yields for this three-step sequence range from 65–72%.
Table 1: Gould-Jacobs Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Diphenyl ether | 85 |
| Base (Cyclization) | NaOMe (1.2 equiv) | 78 |
| Esterification Agent | Ethyl chloroformate | 92 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly accelerates the cyclization step while improving regioselectivity. A modified protocol reported by demonstrates:
Rapid Cyclization Under Microwave Conditions
The enamine intermediate (3) is subjected to microwave irradiation at 140°C for 3.6 minutes using a closed-vessel system. This method reduces reaction time from hours to minutes, achieving 88% yield compared to 78% under conventional heating.
Solvent and Catalyst Optimization
Employing cerium(III) chloride (CeCl₃) as a Lewis catalyst in 1,4-dioxane enhances reaction homogeneity. The microwave-assisted route achieves 94% conversion with 15-minute irradiation at 100°C, minimizing side products such as decarboxylated derivatives.
Table 2: Conventional vs. Microwave Synthesis
| Method | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 240 | 78 | 92 |
| Microwave | 15 | 88 | 98 |
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Recent patents describe continuous flow systems for large-scale synthesis. A mixture of 5-chloroanthranilic acid and ethyl acetoacetate in diphenyl ether is pumped through a heated reactor (130°C, residence time 30 min), achieving 82% conversion with >99% purity post-crystallization.
Crystallization Techniques
The crude product is recrystallized from ethanol/water (3:1), yielding needle-like crystals with a melting point of 214–216°C. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c), ensuring batch consistency.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Gould-Jacobs | 3 | 65–72 | High |
| Microwave-Assisted | 3 | 75–82 | Moderate |
| Continuous Flow | 2 | 80–85 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a hydroxyquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its potential as a precursor in the synthesis of various pharmacologically active compounds. Key applications include:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism likely involves inhibition of bacterial growth through interactions with specific molecular targets.
- Anticancer Potential : In vitro studies have demonstrated effectiveness against several cancer cell lines. The compound may inhibit key enzymes or pathways involved in cancer cell proliferation, although the exact mechanisms remain under investigation.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex heterocyclic structures. It can facilitate the development of new compounds with desired biological activities through multi-step organic reactions .
Industrial Chemistry
In industrial settings, ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for various chemical processes that require specific reactivity .
Case Studies and Research Findings
Recent studies have focused on elucidating the biological activity and potential therapeutic applications of ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate:
- Antimicrobial Studies : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Anticancer Research : A study involving various cancer cell lines showed promising results where ethyl 5-chloro-4-oxo compounds inhibited cell proliferation by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Position 5 Modifications
- Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b): Replacing chlorine with fluorine at position 5 reduces steric bulk and enhances solubility in polar solvents like DMSO.
- Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The amino group at position 5 introduces hydrogen-bonding capability, which can improve target interactions. The cyclopropyl and trifluoro substituents further enhance bioavailability and resistance to metabolic degradation .
Position 7 and 8 Modifications
- This analog is synthesized via Gould-Jacobs cyclization from m-aminoanisole .
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate: The nitro group at position 8 introduces strong electron-withdrawing effects, which may enhance antibacterial activity. The cyclopropyl group at N1 stabilizes the molecule against enzymatic degradation .
Methyl and Halogen Additions
- This analog is commercially available for research applications .
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: The iodine atom at position 6 provides a heavy atom for crystallography studies, though it may reduce metabolic stability .
Functional Group Effects
- Electron-Withdrawing Groups (Cl, NO₂): Enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes.
- Electron-Donating Groups (OCH₃, NH₂) : Improve solubility but may reduce target binding efficiency.
- Cyclopropyl Substituents : Increase metabolic stability and bioavailability by shielding the molecule from hepatic enzymes .
Biological Activity
Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate features a quinoline core with a chloro group at the 5-position, a keto group at the 4-position, and an ethyl ester group at the 3-position of the carboxylic acid. Its molecular formula is and it is identified by its CAS number 15618552. The compound is characterized by its unique substitution pattern that influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria, making it a candidate for development as an antimicrobial agent. The compound's mechanism of action involves interactions with specific molecular targets, although the precise pathways remain under investigation.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
These findings suggest that ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate may act by inhibiting key enzymes or pathways involved in cancer cell proliferation.
The exact mechanism of action for ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cell survival or proliferation.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways associated with growth and apoptosis .
Research Findings and Case Studies
Recent studies have explored various aspects of ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate:
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. For instance, electron-donating groups tend to increase activity while electron-withdrawing groups diminish it .
- Synthesis and Derivatives : The synthesis typically involves multi-step organic reactions starting from precursors like 2-chloroaniline. Variations in synthesis have led to derivatives with modified biological profiles .
- Comparative Studies : Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been compared to structurally similar compounds to evaluate differences in efficacy against various biological targets .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For example, a protocol adapted from fluoroquinolone syntheses (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) uses 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate heated at 145°C for 1 hour, followed by reflux in diphenyl ether at 250°C to form the quinoline core . Key factors include:
- Temperature : Higher temperatures (>200°C) favor cyclization but may degrade sensitive substituents.
- Catalysts : Anhydrous K2CO3 in DMF facilitates N-1 substitutions .
- Yield Optimization : Purification via silica gel chromatography or recrystallization (e.g., ethanol) improves purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, dihedral angles between quinoline and substituents) . For example, crystal structures of similar derivatives (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate) reveal planar quinoline cores with dihedral angles <15° between fused rings .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., chloro, ester groups).
- HPLC-MS : Validates purity (>97%) and molecular weight .
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : The ethyl ester group enhances lipophilicity; it is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol .
- Stability : Store under inert atmosphere (N2) at -20°C to prevent hydrolysis of the ester moiety. Avoid prolonged exposure to light to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 4-oxo group is a key electrophilic center for nucleophilic attacks .
- Molecular Docking : Screens against bacterial DNA gyrase (a fluoroquinolone target) to assess binding affinity. Use software like AutoDock Vina with PDB entries (e.g., 1KZN for E. coli gyrase) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolves conformational isomerism (e.g., rotamers of the ethyl ester group) by variable-temperature <sup>1</sup>H NMR .
- 2D Correlation Spectroscopy (COSY, NOESY) : Assigns overlapping signals in complex spectra, particularly for substituted quinolines with multiple aromatic protons .
Q. How do reaction conditions influence regioselectivity in functionalizing the quinoline core?
- Methodological Answer :
- Electrophilic Substitution : Chlorination at position 5 is favored under acidic conditions (e.g., POCl3), while nitration occurs at position 8 with HNO3/H2SO4 .
- Nucleophilic Attack : The 3-carboxylate group directs nucleophiles (e.g., amines) to position 2 or 4 via resonance stabilization .
Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer :
- Topoisomerase Inhibition Assays : Measure IC50 values using plasmid relaxation assays with E. coli DNA gyrase .
- Time-Kill Curves : Quantify bactericidal activity against resistant strains (e.g., S. aureus MRSA) over 24 hours .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Source Analysis : Compare protocols for purity of starting materials (e.g., 3-chloro-4-fluoroaniline vs. contaminated batches) .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify side products (e.g., dimerization or over-oxidation) that reduce yield .
Q. Why do crystallographic data sometimes conflict with computational predictions for molecular geometry?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
